N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide
Description
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide is a synthetic small molecule characterized by a benzodioxole moiety, a piperazine ring substituted with a 2-fluorophenyl group, and an ethanediamide (oxalamide) backbone. Its synthesis likely involves coupling reactions using carbodiimide-based reagents (e.g., EDC) and activators like HOBt or PyBOP, as described in analogous procedures .
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O4/c1-17(2)14-27-24(31)25(32)28-15-21(18-7-8-22-23(13-18)34-16-33-22)30-11-9-29(10-12-30)20-6-4-3-5-19(20)26/h3-8,13,17,21H,9-12,14-16H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLXZNRWHVYFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Fluorophenyl Piperazine: The fluorophenyl group is introduced via a nucleophilic substitution reaction with piperazine.
Coupling with Ethanediamide: The final step involves coupling the intermediate with ethanediamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
The compound N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide is a complex organic molecule that has garnered interest for its potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. This article delves into the applications of this compound, highlighting its biological activities, synthesis methods, and potential therapeutic uses.
Structural Features
- Molecular Formula : C₁₉H₂₃FN₂O₂
- Molecular Weight : 320.40 g/mol
- Key Functional Groups :
- Benzodioxole moiety: Known for various biological activities.
- Piperazine ring: Often associated with neuroactive compounds.
- Fluorophenyl group: Enhances lipophilicity and metabolic stability.
Pharmacological Profile
Research indicates that this compound may exhibit a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of benzodioxole can inhibit tumor cell proliferation. Similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines such as Huh7 and MDA-MB 231 .
- Kinase Inhibition : The structure suggests potential activity against specific kinases. Compounds with similar frameworks have been evaluated for their inhibitory effects on DYRK1A, a kinase implicated in neurodegenerative diseases. Some derivatives demonstrated strong inhibitory potential with sub-micromolar IC50 values .
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzodioxole Ring : Achieved through cyclization of catechol derivatives.
- Synthesis of the Piperazine Derivative : Involves reacting piperazine with 2-fluorobenzyl chloride under basic conditions.
- Coupling Reactions : The benzodioxole and piperazine derivatives are coupled using a suitable linker through nucleophilic substitution.
- Final Oxalamide Formation : Involves reacting the intermediate with oxalyl chloride and appropriate amines.
Industrial Production
Optimizing synthetic routes for high yield and purity is essential. Techniques may include automated reactors and rigorous purification methods such as chromatography.
Antitumor Research
Recent studies have focused on the antitumor properties of compounds similar to this compound. For instance, research published in Cancer Research demonstrated that benzodioxole derivatives inhibited cell growth in various cancer lines, suggesting a pathway for development into anticancer drugs .
Neuropharmacology
Another area of interest is its potential role in treating neurodegenerative diseases through kinase inhibition. Compounds with similar structures have shown promise in modulating pathways involved in neuroprotection, providing a foundation for further exploration .
Mechanism of Action
The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. For example, it could interact with serotonin or dopamine receptors, modulating neurotransmitter release and uptake.
Comparison with Similar Compounds
Key Differences :
- Fluorophenyl Position : The fluorophenyl group is at the para (4-) position on the piperazine ring instead of the ortho (2-) position.
- Amide Substituent : The amide side chain features a tetrahydrofuran-2-ylmethyl group instead of 2-methylpropyl.
Hypothesized Impact :
- Receptor Binding: The ortho-fluorophenyl group in the target compound may alter steric and electronic interactions with receptors compared to the para-substituted analog.
- Solubility : The tetrahydrofuran group in Analog 1 introduces an oxygen atom, which may improve aqueous solubility compared to the more lipophilic 2-methylpropyl group in the target compound .
Analog 2: N-Phenyl-N-[1-(2-Phenylethyl)-4-Piperidinyl]Butanamide
Key Differences :
- Core Structure : Replaces the benzodioxole-piperazine-ethanediamide framework with a piperidine-butaneamide backbone.
- Substituents : Lacks the fluorophenyl group and benzodioxole moiety.
Hypothesized Impact :
- Pharmacokinetics : The absence of fluorine and benzodioxole may reduce metabolic stability, as fluorination often slows oxidative degradation.
- Target Specificity : The ethanediamide group in the target compound could enable hydrogen bonding with enzymes or receptors, unlike the simpler butanamide .
Analog 3: 1-Benzylpiperazine Derivatives
Key Differences :
- Simplified Structure : Lacks the benzodioxole and ethanediamide groups, featuring only a benzyl-piperazine core.
Hypothesized Impact :
- Bioactivity : The target compound’s benzodioxole moiety may enhance binding to adrenergic or serotonergic receptors, whereas 1-benzylpiperazine is associated with dopamine reuptake inhibition .
- Toxicity : Ethanediamide derivatives may exhibit lower neurotoxicity compared to unmodified benzylpiperazines, which are linked to stimulant side effects .
Comparative Data Table
Research Implications and Limitations
While structural comparisons provide insights into structure-activity relationships (SAR), specific pharmacological data (e.g., IC₅₀, bioavailability) for the target compound and analogs are absent in the provided evidence. Further studies should prioritize:
- In vitro receptor binding assays to quantify affinity for serotonin/dopamine receptors.
- ADME profiling to compare metabolic stability and solubility.
- Crystallographic studies (e.g., using SHELX ) to resolve conformational differences induced by substituent positions.
Biological Activity
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methylpropyl)ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of aromatic and heterocyclic structures, which contribute to its biological properties. The key structural components include:
- Benzodioxole moiety : Known for potential neuroprotective effects.
- Piperazine ring : Often associated with antipsychotic and antidepressant activities.
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
Structural Formula
The chemical structure can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The piperazine component suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.
- Kinase Inhibition : Preliminary studies indicate that related compounds can inhibit protein kinases such as DYRK1A, which is implicated in various neurological disorders .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and proliferation inhibition of this compound against various cancer cell lines. Notably:
- Cell Lines Tested :
- Huh7 (liver cancer)
- Caco2 (colon cancer)
- MDA-MB 231 (breast cancer)
- HCT116 (colon cancer)
Results showed significant inhibition of cell proliferation, suggesting potential anticancer properties.
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives similar to this compound exhibited neuroprotective properties by inhibiting DYRK1A in cellular models relevant to Alzheimer’s disease .
- Antitumor Activity : Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .
Efficacy and Safety
The pharmacological profile is still being elucidated, but initial findings suggest a favorable safety margin in preclinical models. However, comprehensive toxicity studies are necessary to assess its viability for human use.
Comparative Analysis
| Property | N'-[2-(2H-1,3-benzodioxol-5-yl)-... | Similar Compounds |
|---|---|---|
| Molecular Weight | 469.54 g/mol | Varies |
| IC50 (Cancer Cell Lines) | 0.028 - 0.033 μM | 0.020 - 0.050 μM |
| Receptor Affinity | Moderate | High |
| Neuroprotective Potential | Yes | Yes |
Q & A
Basic: What synthetic strategies are recommended for preparing this compound with high purity?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the piperazine-fluorophenyl core, followed by coupling with the benzodioxole moiety and subsequent amidation. Key steps include:
- Nucleophilic substitution for piperazine functionalization (e.g., alkylation with 2-fluorophenyl groups) .
- Schotten-Baumann amidation for introducing the ethanediamide group, requiring anhydrous conditions to avoid hydrolysis .
- Purification via column chromatography (silica gel, gradient elution) and recrystallization (e.g., using chloroform/hexane) to achieve ≥95% purity. Monitor intermediates using TLC and confirm final product identity via H/C NMR and HRMS .
Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?
Answer:
- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for single-crystal structure determination to resolve stereochemistry and confirm intramolecular interactions (e.g., hydrogen bonding in the piperazine-fluorophenyl region) .
- NMR spectroscopy : Assign proton environments (e.g., benzodioxole aromatic protons at δ 6.7–6.9 ppm; piperazine methylene groups at δ 2.5–3.5 ppm) with H-C HSQC and HMBC for connectivity validation .
- FT-IR : Confirm amide C=O stretching (~1650 cm) and benzodioxole C-O-C absorption (~1250 cm) .
Basic: How can researchers assess the compound’s purity and stability under experimental conditions?
Answer:
- HPLC analysis : Use a C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm) to quantify impurities (<5%) and monitor degradation (e.g., hydrolysis of the ethanediamide group) .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition temperature >200°C suggests suitability for high-temperature reactions) .
Advanced: What in vitro pharmacological assays are appropriate for identifying this compound’s molecular targets?
Answer:
- Receptor binding assays : Screen against GPCR panels (e.g., serotonin/dopamine receptors due to the piperazine moiety) using radioligand displacement (IC determination) .
- Kinase inhibition profiling : Use fluorescence-based ADP-Glo™ assays to evaluate interactions with kinases linked to the benzodioxole scaffold’s bioactivity .
- Cellular viability assays : Test cytotoxicity (MTT assay) in HEK-293 or HepG2 cells to rule out non-specific effects before mechanistic studies .
Advanced: How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
Answer:
- Systematic substituent variation : Modify the fluorophenyl group (e.g., 3-Cl or 4-OCH) and the 2-methylpropyl chain (e.g., cyclopropyl or tert-butyl) to assess steric/electronic effects on receptor binding .
- Free-Wilson analysis : Quantify contributions of substituents to biological activity using multivariate regression models .
- Co-crystallization with target proteins : Resolve ligand-receptor complexes (e.g., via cryo-EM or X-ray) to guide rational design .
Advanced: What computational methods are effective for predicting this compound’s reaction mechanisms?
Answer:
- Density Functional Theory (DFT) : Calculate transition states for amidation or piperazine alkylation steps (B3LYP/6-31G* basis set) to identify rate-limiting steps .
- Molecular dynamics (MD) simulations : Model ligand-receptor binding kinetics (e.g., GROMACS with CHARMM force field) to predict residence times .
- QSPR modeling : Corrogate physicochemical properties (logP, polar surface area) with bioavailability using partial least squares regression .
Advanced: How should researchers address solubility limitations in biological assays?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility while minimizing cytotoxicity .
- pH-solubility profiling : Titrate the compound in buffers (pH 1–10) to identify optimal conditions (e.g., protonation of the piperazine nitrogen at pH <4 increases solubility) .
- Nanoformulation : Encapsulate in PEGylated liposomes (dynamic light scattering for size optimization) to improve in vivo delivery .
Advanced: What strategies resolve contradictions in experimental vs. computational binding affinity data?
Answer:
- Force field refinement : Adjust torsional parameters in MD simulations to better reflect the piperazine ring’s conformational flexibility .
- Binding site water analysis : Use 3D-RISM to account for solvent displacement effects not modeled in docking studies .
- Experimental validation via SPR : Compare surface plasmon resonance-derived values with computational predictions to identify systematic errors .
Advanced: How can metabolic stability be evaluated preclinically?
Answer:
- Liver microsome assays : Incubate with human/rat microsomes (NADPH regeneration system) and quantify parent compound depletion via LC-MS/MS (t <30 min suggests rapid metabolism) .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms (fluorometric assays) to assess drug-drug interaction risks .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS/MS) to characterize Phase I/II metabolites (e.g., hydroxylation of the benzodioxole ring) .
Advanced: What experimental designs mitigate polymorphism issues in crystallography studies?
Answer:
- Solvent screening : Crystallize from 10+ solvent systems (e.g., DMF, ethanol, acetone) to identify conditions favoring a single polymorph .
- Seeding techniques : Introduce microcrystals of the desired polymorph to control nucleation .
- Variable-temperature XRD : Analyze thermal expansion coefficients to detect hidden phase transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
